endo-Dicyclopentadiene

Description

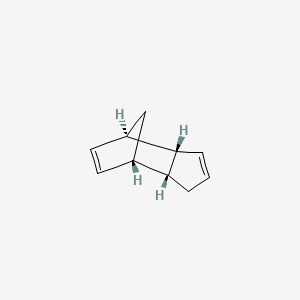

endo-Dicyclopentadiene (CAS 1755-01-7, C₁₀H₁₂) is a bicyclic hydrocarbon formed via the Diels-Alder dimerization of cyclopentadiene . Its structure features fused norbornene and cyclopentene rings, with the endo configuration resulting in steric hindrance around the double bonds . This compound is widely utilized in ring-opening metathesis polymerization (ROMP) due to its high ring strain (≈50 kJ/mol), enabling rapid curing with Grubbs' catalysts to form polydicyclopentadiene (PDCPD), a high-performance thermoset polymer . Applications span automotive composites, aerospace materials, and encapsulation technologies, where its low viscosity, fast polymerization kinetics, and excellent mechanical properties are advantageous .

Properties

IUPAC Name |

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECLRDQVFMWTQS-QCLAVDOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3CC2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25704-31-8 | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-, (3aR,4S,7R,7aS)-rel-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25704-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID001221598 | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-, endo-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13257-74-4, 1755-01-7 | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-, endo-(+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13257-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1755-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methanoindene, 3a,4,7,7a-tetrahydro-, endo-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3aα,4α,7α,7aα)-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Kinetic Control

Cyclopentadiene dimerization follows a Diels-Alder mechanism, where the endo rule dictates the preferential formation of the endo isomer due to secondary orbital interactions. At temperatures below 100°C, the reaction remains under kinetic control, yielding endo-DCP as the major product (>95%). Elevated temperatures (>150°C) favor thermodynamic control, gradually converting endo-DCP to exo-DCP.

Industrial-Scale Thermal Dimerization

Large-scale production typically employs reflux systems with inert solvents like toluene or n-hexane to moderate exothermicity. For example, heating cyclopentadiene at 80°C for 2–4 hours in toluene achieves >90% conversion to endo-DCP. Post-reaction distillation at 175–185°C isolates endo-DCP with >99% purity.

Table 1: Thermal Dimerization Parameters for endo-DCP Synthesis

| Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 25 | 48 | None | 75 | 85 |

| 80 | 3 | Toluene | 92 | 97 |

| 100 | 1 | n-Hexane | 88 | 95 |

Catalytic Isomerization and Byproduct Management

While endo-DCP forms preferentially, side reactions and isomerization to exo-DCP necessitate careful process design.

Inhibition of Unwanted Isomerization

Polymerization inhibitors such as 2,6-di-tert-butyl-p-cresol (BHT) or hydroquinone derivatives (200–5,000 ppm) are added to suppress exo-DCP formation during prolonged storage or high-temperature processing. For instance, incorporating 0.1% BHT in cyclohexane reduces exo-DCP content by 40% during distillation.

Catalytic Isomerization Reversal

Exposure to acidic catalysts (e.g., Pt/Al₂O₃) at 120°C can inadvertently drive endo-to-exo isomerization. To mitigate this, industrial protocols avoid catalytic environments post-dimerization and prioritize rapid cooling to “freeze” the endo configuration.

Solvent-Assisted Synthesis and Isolation

Solvent selection critically influences yield and purity by modulating reaction kinetics and facilitating separation.

Role of Hydrocarbon Solvents

Nonpolar solvents like decahydronaphthalene or heptane improve endo-DCP selectivity by stabilizing the transition state. A solvent-to-CP mass ratio of 5:1 in decahydronaphthalene at 90°C boosts endo-DCP yield to 94%. Polar solvents (e.g., benzyl alcohol) are avoided due to undesired side reactions.

Distillation and Purification

Atmospheric distillation at 175–185°C effectively separates endo-DCP (boiling point: ~170°C) from unreacted CP and oligomers. Multi-stage distillation under reduced pressure (0.1 MPa) further enhances purity to >99.5%, as demonstrated in Nippon Zeon’s production process.

Industrial Production Techniques

Commercial manufacturers optimize scalability and cost-efficiency through continuous reactors and advanced separation systems.

Continuous-Flow Reactors

Tubular reactors with precise temperature control (70–90°C) enable high-throughput dimerization. For example, a pilot plant using a 10 m³ reactor achieves 12 tons/day of endo-DCP with 91% yield.

Waste Minimization Strategies

Recycling unreacted CP via condensation and re-feeding into the reactor reduces raw material costs by 30%. Oligomeric byproducts are hydrogenated to high-density fuels, aligning with circular economy principles.

Comparative Analysis of Synthesis Methods

Table 2: Efficiency Metrics for endo-DCP Preparation Routes

| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) | Scalability |

|---|---|---|---|---|

| Thermal Dimerization | 92 | 97 | 0.8 | High |

| Solvent-Assisted | 94 | 98 | 1.2 | Moderate |

| Continuous Flow | 91 | 99.5 | 0.7 | Very High |

Thermal dimerization remains the most cost-effective approach, while continuous-flow systems excel in large-scale production. Solvent-assisted methods, though efficient, incur higher energy costs due to solvent recovery.

Chemical Reactions Analysis

Dimerization and Retro-Diels-Alder Reaction

Cyclopentadiene rapidly dimerizes to form dicyclopentadiene, with the endo isomer being the kinetic product . This dimerization is reversible; heating dicyclopentadiene above 150 °C results in a retro-Diels-Alder reaction, yielding cyclopentadiene monomers .

The equilibrium constant (

) for the dissociation of dicyclopentadiene into cyclopentadiene is temperature-dependent. At higher temperatures, dissociation is thermodynamically favored :

-

At 149 °C,

= 277 -

At 195 °C,

= 2200

By extrapolation,

is approximately

at 25 °C, indicating that dimerization is favored at room temperature . The thermodynamic parameters for cyclopentadiene dimerization are: -

Δ

° = -18 kcal/mol

Ring-Opening Metathesis Polymerization (ROMP)

Endo-DCPD can undergo ring-opening metathesis polymerization (ROMP) in the presence of Grubbs' catalysts . The exo isomer of DCPD is more reactive than the endo isomer in ROMP . Steric interactions between the penultimate repeat unit and the incoming monomer are the primary cause of the reactivity difference between the two DCP isomers . The second generation Grubbs’ catalyst is more efficient in the ROMP of endo-DCPD than the first generation catalyst .

Cyclopropanation

Endo-DCPD participates in cyclopropanation reactions, as demonstrated through computational studies using Simmons-Smith zinc carbenoids . The reaction proceeds via a methylene-transfer mechanism, involving a reactant complex (RC) and an asynchronous transition state (TS) . The channels with monomeric IZnCH2I attacking the double bonds from the exo-face have a much lower barrier (about 16.17-18.43 kcal/mol) in the gas phase, compared with the channels from the endo-face (21.80-31.13 kcal/mol) .

Diels-Alder Reactions

Cyclopentadiene, obtained from the retro-Diels-Alder reaction of endo-DCPD, is a useful diene in Diels-Alder reactions . It can react with itself to form dicyclopentadiene or with other dienophiles to form various adducts .

Click Chemistry

Cyclopentadiene can be used in click chemistry reactions, particularly cycloadditions . It can react with itself to form dicyclopentadiene. The rate constant for the dimerization of cyclopentadiene to endo-dicyclopentadiene at 25 °C is

. The half-life of neat cyclopentadiene is approximately 28 hours at 25 °C .

Scientific Research Applications

Polymer Chemistry

Ring-Opening Metathesis Polymerization (ROMP)

Endo-DCPD is predominantly used in ROMP, a process that allows the synthesis of high-performance polymers. The polymerization of endo-DCPD yields poly(dicyclopentadiene), which has emerged as a competitive alternative to traditional epoxy and polyester resins. The material exhibits excellent mechanical properties, thermal stability, and resistance to chemicals, making it suitable for applications in aerospace, automotive, and construction industries .

Table 1: Properties of Poly(dicyclopentadiene)

| Property | Value |

|---|---|

| Glass Transition Temperature | ~70 °C |

| Tensile Strength | ~50 MPa |

| Elongation at Break | ~5% |

| Thermal Decomposition Temperature | ~350 °C |

Self-Healing Materials

Endo-DCPD has been extensively researched for its application in self-healing materials. The kinetic properties of endo-DCPD allow it to be incorporated into composites that can repair themselves after damage. Studies indicate that the healing efficiency of endo-DCPD can be optimized by blending it with its exo counterpart, which reacts faster but offers lower healing efficiency .

Case Study: Self-Healing Composites

A study demonstrated that composites containing a blend of 60% endo-DCPD and 40% exo-DCPD achieved optimal healing performance. This blend allowed for sufficient catalyst dissolution before gelation occurred, enhancing healing efficiency while maintaining structural integrity .

Advanced Material Development

High-Performance Resins

Endo-DCPD is utilized in the production of advanced resins such as unsaturated polyester resins and hydrocarbon resins. These materials are crucial in manufacturing durable coatings, adhesives, and composite materials used in various industries including automotive and electronics .

Case Study: Automotive Applications

In the automotive sector, poly(dicyclopentadiene) has been used to develop lightweight composite components that improve fuel efficiency without compromising safety. The material's high impact resistance makes it ideal for parts exposed to harsh conditions .

Environmental Considerations

The production processes involving endo-DCPD also raise environmental concerns due to potential toxicity and ecological impact. Studies have shown that dicyclopentadiene can exhibit harmful effects on aquatic life and may pose risks if not managed properly during production and disposal .

Mechanism of Action

The mechanism of action of endo-Dicyclopentadiene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and context.

Comparison with Similar Compounds

Comparison with exo-Dicyclopentadiene (exo-DCPD)

Structural and Reactivity Differences

exo-DCPD, a structural isomer of endo-DCPD, exhibits distinct steric and electronic properties. The exo configuration reduces steric hindrance, leading to higher reactivity in ROMP. Studies show that exo-DCPD polymerizes >10× faster than endo-DCPD under identical conditions, attributed to reduced steric clash between the monomer and catalyst . This difference is primarily entropic, as the exo isomer allows easier coordination with Grubbs' catalysts .

Comparison with Norbornene

ROMP Kinetics and Polymer Properties

Norbornene, a simpler bicyclic olefin, shares ROMP reactivity with endo-DCPD but differs in polymerization thermodynamics. The activation energy (Eₐ) for endo-DCPD ROMP using Hoveyda-Grubbs catalysts is 88.9–89.2 kJ/mol, slightly lower than norbornene’s Eₐ (~95 kJ/mol) . However, the thermal effect of endo-DCPD polymerization (52.7 kJ/mol) is significantly lower than norbornene’s (~80 kJ/mol), resulting in distinct polymer microstructures and thermal stability .

Catalyst Sensitivity

endo-DCPD exhibits higher sensitivity to catalyst generation. The 2nd generation Grubbs' catalyst accelerates ROMP of endo-DCPD 3× faster than the 1st generation, whereas norbornene’s polymerization rate is less affected by catalyst choice . This underscores endo-DCPD’s reliance on advanced catalysts for optimal performance in composites manufacturing .

Comparison with Hydrogenated Derivatives

endo-Tetrahydrodicyclopentadiene (endo-THDCPD)

Hydrogenation of endo-DCPD yields endo-THDCPD, a saturated derivative with applications in high-purity solvents and fuel additives. Pd/Al₂O₃-catalyzed hydrogenation in trickle-bed reactors achieves >95% yield under adiabatic conditions (1.0–2.0 MPa H₂, 319–379 K) .

Deslongchamps's Diketone

Functionalization of endo-DCPD via oxymercuration enables synthesis of Deslongchamps's diketone, a key intermediate in organic synthesis. This three-step process demonstrates the versatility of endo-DCPD in regioselective reactions .

Data Tables

Table 1: Physical and Reactivity Properties

Table 2: Isomerization of endo-DCPD to exo-DCPD Using MOFs

| Catalyst | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| UiO-66 | 120 | 12 | 85 |

| UiO-66-vac | 120 | 6 | 92 |

Biological Activity

Introduction

Endo-dicyclopentadiene (endo-DCPD) is a bicyclic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of endo-DCPD, focusing on its toxicity, reproductive effects, and polymerization behavior.

Chemical Structure and Properties

Endo-DCPD is a diene with the formula C10H12, characterized by its two fused cyclopentene rings. The compound is primarily known for its utility in polymer chemistry, particularly in the production of thermosetting resins via ring-opening metathesis polymerization (ROMP).

Acute and Chronic Toxicity

Research indicates that endo-DCPD exhibits significant toxicity, particularly through inhalation and oral exposure. The following table summarizes key findings from various studies:

The acute toxicity of endo-DCPD has been assessed with LD50 values ranging from 378 mg/kg to 820 mg/kg in rats, indicating a moderate level of toxicity. Chronic exposure studies have shown that inhalation can lead to kidney abnormalities and increased organ weights, particularly in male rats .

Reproductive Toxicity

In reproductive studies, endo-DCPD has been linked to adverse effects on fertility and offspring viability. A notable study reported a 28% reduction in live births among F1 pups when high doses were administered to pregnant rats. Additionally, there were increases in pup mortality and decreased survival rates .

Ring-Opening Metathesis Polymerization (ROMP)

Endo-DCPD is extensively studied for its polymerization properties. The ROMP process allows for the production of poly(dicyclopentadiene), which has applications in various fields due to its favorable mechanical properties and thermal stability.

Key Findings from Polymerization Studies:

- Catalyst Efficiency: Research has shown that tungsten-based catalysts are more effective than molybdenum-based ones for achieving high stereoselectivity in the polymerization of endo-DCPD .

- Thermal Stability: The resulting polymers demonstrate significant thermal stability, making them suitable for high-performance applications .

Inhalation Study

A comprehensive inhalation study conducted on B6C3F1 mice aimed to evaluate the potential toxic effects of endo-DCPD vapor exposure over a 90-day period. Results indicated significant changes in kidney morphology and function, emphasizing the need for careful handling of this compound in industrial settings .

Reproductive Study

In another study focusing on reproductive toxicity, pregnant rats exposed to varying doses of endo-DCPD showed marked reductions in litter size and increased pup mortality rates. These findings highlight the compound's potential impact on reproductive health and development .

Q & A

Q. How can phase equilibria models improve scalability of endo-DCPD-based fuel synthesis?

- Methodological Answer : Incorporate vapor-liquid equilibrium (VLE) data into Aspen Plus simulations to predict distillation efficiency for jet fuel precursors (e.g., JP-10). Experimental validation using GC-MS and thermodynamic consistency tests (e.g., Gibbs-Helmholtz equation) ensures model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.